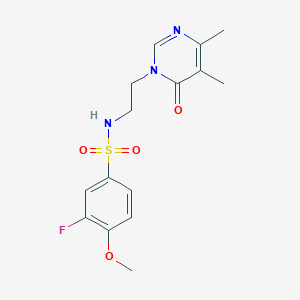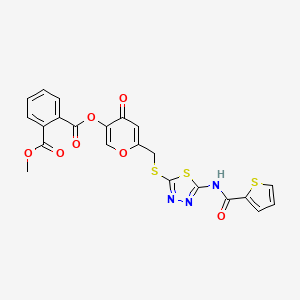
methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate is a complex organic compound notable for its intricate structure and broad potential applications. This compound consists of a phthalate ester functional group, a pyran ring, a thiadiazole derivative, and a thiophene amide moiety, making it a rich subject for various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate can be approached through several pathways:
Condensation Reaction: : The starting materials, including thiophene-2-carboxylic acid, can undergo a condensation reaction with appropriate thiadiazole derivatives and pyran ring precursors in the presence of specific catalysts and solvents.
Amidation Process: : Thiophene-2-carboxylic acid is often converted to its acid chloride before reacting with the thiadiazole derivative in an amidation reaction.
Esterification: : The final step often involves the esterification of the resulting compound with methyl alcohol in the presence of a strong acid catalyst to form the desired ester compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors that ensure precise control of reaction conditions, including temperature, pressure, and catalyst concentration. This method enhances yield and purity while reducing reaction time and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate can undergo various chemical reactions including:
Oxidation: : The thiophene ring and the pyran moiety are susceptible to oxidation under strong oxidizing conditions.
Reduction: : This compound can be reduced at the carbonyl group in the pyran ring or at the ester functional group.
Substitution: : Various substitution reactions can occur on the thiadiazole and thiophene rings, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substituents: : Halogenating agents for substitution reactions.
Major Products Formed
Oxidation: : Leads to the formation of sulfoxides and sulfones on the thiophene ring.
Reduction: : Results in alcohols and alkanes from the reduction of carbonyl and ester groups.
Substitution: : Generates a variety of halogenated or alkylated derivatives depending on the specific reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound is studied for its reactivity and the formation of complex structures through multi-step synthesis pathways.
Biology
Biologically, this compound and its derivatives are investigated for potential bioactivity, including antimicrobial and antifungal properties.
Medicine
In medicinal chemistry, analogs of this compound are explored for their potential as therapeutic agents due to their unique structural components that interact with biological targets.
Industry
Industrial applications include the development of new materials and polymers that incorporate the unique chemical properties of this compound.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism by which methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate exerts its effects involves interactions with various enzymes and receptors in biological systems. The thiadiazole and thiophene rings facilitate binding to enzyme active sites, potentially inhibiting their activity or modulating their function. Pathways involved can include oxidative stress response and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4-oxo-6-(((5-(benzothiazol-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate: : Shares a similar core structure but with a benzothiazole instead of a thiophene ring.
Ethyl (4-oxo-6-(((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate: : Substitutes the thiophene ring with a furan ring and the methyl ester with an ethyl ester.
Uniqueness
Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate is unique due to its combination of structural features, which contribute to its distinct chemical and biological properties. The presence of the thiophene ring is particularly significant in enhancing its reactivity and potential bioactivity compared to similar compounds.
Propiedades
IUPAC Name |
1-O-methyl 2-O-[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O7S3/c1-30-19(28)13-5-2-3-6-14(13)20(29)32-16-10-31-12(9-15(16)26)11-34-22-25-24-21(35-22)23-18(27)17-7-4-8-33-17/h2-10H,11H2,1H3,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAOXXWPDPWDOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O7S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334060 |
Source


|
| Record name | Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896017-70-2 |
Source


|
| Record name | Methyl (4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
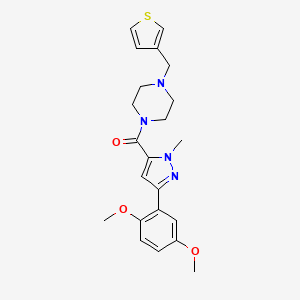
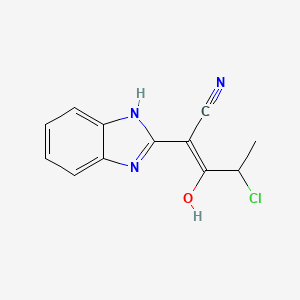
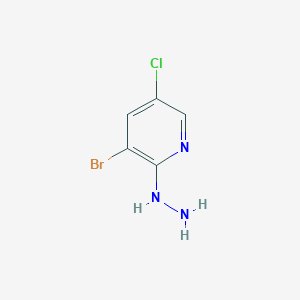
![6-Cyclopropyl-2-{[1-(4-hydroxyoxolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2362135.png)
![5-[(4-chlorophenyl)sulfonyl]-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2362138.png)
![[(3-nitrophenyl)amino]thiourea](/img/structure/B2362139.png)
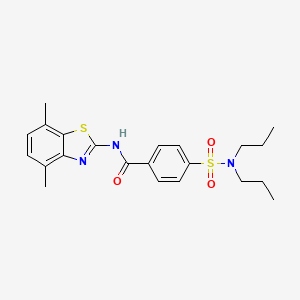
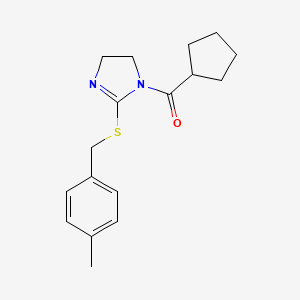

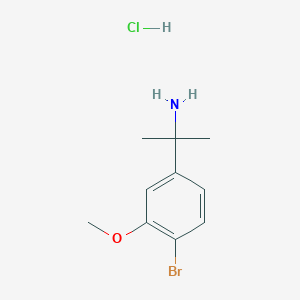
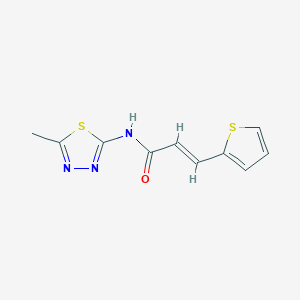
![Methyl 2-[4-(but-2-ynamido)phenyl]acetate](/img/structure/B2362149.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile](/img/structure/B2362150.png)
